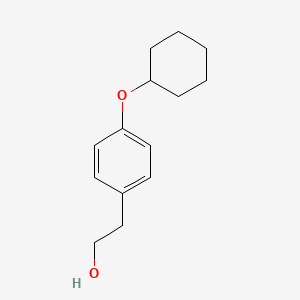

2-(4-(Cyclohexyloxy)phenyl)ethanol

Description

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-(4-cyclohexyloxyphenyl)ethanol |

InChI |

InChI=1S/C14H20O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2 |

InChI Key |

ISCBTRGMBYAJKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)CCO |

Origin of Product |

United States |

Synthesis Methodologies for 2 4 Cyclohexyloxy Phenyl Ethanol and Its Precursors

Strategies for Constructing the 2-Phenylethanol (B73330) Core

The synthesis of the 2-phenylethanol backbone is a critical first step, and several reliable methods have been developed to achieve this. These methodologies include catalytic hydrogenation, organometallic approaches, and the reduction of aldehydes or ketones.

Catalytic Hydrogenation Routes to 2-Phenylethanol

Catalytic hydrogenation is a widely employed industrial method for the synthesis of 2-phenylethanol, primarily through the reduction of styrene (B11656) oxide. This process offers high selectivity and conversion rates under controlled conditions. A variety of catalysts and reaction conditions have been explored to optimize the yield and purity of the final product.

One effective method involves the hydrogenation of styrene oxide using a supported platinum group metal catalyst in the presence of a promoter, such as an organic or inorganic base. google.com The reaction is typically carried out in an alcohol solvent at temperatures ranging from 40-120°C and hydrogen pressures of 50-800 psig. google.com This approach is noted for its high selectivity, achieving over 99.5% conversion of styrene oxide with 99.9% selectivity to 2-phenylethanol under milder conditions. google.com Another approach utilizes a catalyst consisting of Pd(II) on a basic inorganic support, which has been shown to yield 2-phenylethanol with 98% selectivity at total conversion of styrene oxide.

The use of nanocrystalline nickel, prepared by the ethylene (B1197577) glycol reduction method, has also been investigated as a catalyst for the hydrogenation of styrene oxide. This method has been optimized to achieve a maximum conversion of 98% of styrene oxide with 99% selectivity towards 2-phenylethanol.

Below is a table summarizing various catalytic hydrogenation routes to 2-phenylethanol:

| Catalyst | Substrate | Promoter/Solvent | Temperature (°C) | Pressure (psig) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Supported Platinum Group Metal | Styrene Oxide | NaOH / Alcohol | 40-120 | 50-800 | >99.5 | 99.9 |

| Pd(II) on basic inorganic support | Styrene Oxide | Not specified | Not specified | Not specified | 100 | 98 |

Grignard and Related Organometallic Approaches

Grignard reactions provide a classic and versatile method for the formation of carbon-carbon bonds and are well-suited for the synthesis of 2-phenylethanol. The most common approach involves the reaction of a phenylmagnesium halide with ethylene oxide.

In a typical procedure, phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent. This Grignard reagent then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide. Subsequent acidic workup protonates the resulting alkoxide to yield 2-phenylethanol. This process is advantageous for laboratory-scale synthesis due to its reliability and the ready availability of starting materials.

A convergent synthesis of 2-phenylethanol has also been described, which involves the reaction of phenylmagnesium bromide with 1,2-dibromoethane (B42909) in an inverse manner to produce 2-phenylbromoethane, which is then hydrolyzed to 2-phenylethanol. academicjournals.org

Aldehyde/Ketone Reduction Pathways

The reduction of phenylacetaldehyde (B1677652) is a direct and efficient route to 2-phenylethanol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and convenient choice for its selectivity and mild reaction conditions. The aldehyde group is readily reduced to a primary alcohol, yielding 2-phenylethanol.

Biocatalytic reductions have also been explored, offering an environmentally benign alternative. For instance, enzymatic cascades have been developed to convert L-phenylalanine to 2-phenylethanol, where the final step involves the reduction of phenylacetaldehyde.

The following table outlines key reduction pathways to 2-phenylethanol:

| Precursor | Reducing Agent/Method | Key Features |

|---|---|---|

| Phenylacetaldehyde | Sodium Borohydride (NaBH₄) | Mild conditions, high selectivity for the aldehyde group. |

Introduction of the Cyclohexyloxy Substituent via Etherification

The final step in the synthesis of 2-(4-(cyclohexyloxy)phenyl)ethanol involves the formation of an ether linkage between the 2-(4-hydroxyphenyl)ethanol (B1682651) precursor and a cyclohexyl group. The Williamson ether synthesis is the most prominent and widely applicable method for this transformation.

Elaboration from 2-(4-Hydroxyphenyl)ethanol Precursors

The starting material for the etherification is 2-(4-hydroxyphenyl)ethanol, also known as tyrosol. This precursor contains a phenolic hydroxyl group that is sufficiently acidic to be deprotonated by a suitable base, forming a phenoxide ion. This nucleophilic phenoxide is then reacted with a cyclohexyl electrophile. A method for producing 4-hydroxyphenethyl alcohol in high yield (about 96% or more) and purity (about 99% or more) involves the epoxidation of 4-acetoxystyrene, followed by catalytic hydrogenation and then saponification or transesterification. google.comgoogleapis.com

Alkylation Reactions Utilizing Cyclohexyl Halides or Equivalents

The Williamson ether synthesis, a classic SN2 reaction, is the primary method for this alkylation. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of the phenolic hydroxyl group of 2-(4-hydroxyphenyl)ethanol with a base to form a phenoxide, which then acts as a nucleophile and attacks a cyclohexyl halide (e.g., cyclohexyl bromide) or a cyclohexyl derivative with a good leaving group (e.g., cyclohexyl tosylate).

Due to the secondary nature of the cyclohexyl electrophile, care must be taken to minimize the competing elimination reaction (E2). The choice of base, solvent, and temperature is crucial for maximizing the yield of the desired ether product. Common bases used in Williamson ether synthesis include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction.

Asymmetric Synthesis and Stereochemical Control

The creation of specific stereoisomers of 2-(4-(cyclohexyloxy)phenyl)ethanol is crucial for its potential applications. This necessitates precise control over the three-dimensional arrangement of atoms in the molecule, a field known as stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer, which can exhibit distinct biological activities.

Enantioselective Synthesis of Chiral Intermediates

A key strategic consideration in the synthesis of chiral 2-(4-(cyclohexyloxy)phenyl)ethanol is the introduction of the chiral center at the ethanol (B145695) side chain. A common and effective approach is the asymmetric reduction of a prochiral ketone precursor, 2-(4-(cyclohexyloxy)phenyl)ethan-1-one. This transformation can be achieved with high enantioselectivity using various catalytic systems.

Biocatalysis: Enzymes, particularly ketoreductases, offer a highly selective and environmentally benign route to chiral alcohols. Organisms from genera such as Candida, Hansenula, Pichia, and Rhodotorula, as well as baker's yeast, have been successfully employed for the enantioselective reduction of substituted acetophenones, achieving high yields and enantiomeric excesses (e.e.). For instance, the reduction of 2-bromo-4-fluoro acetophenone (B1666503) using these microorganisms can yield the corresponding (S)-alcohol in over 90% yield and 99% e.e. This biocatalytic approach is a promising strategy for the synthesis of the chiral alcohol intermediate of 2-(4-(cyclohexyloxy)phenyl)ethanol.

Chemical Catalysis: Chiral chemical catalysts also play a pivotal role in the asymmetric reduction of ketones. Oxazaborolidine catalysts, in conjunction with a stoichiometric reducing agent like borane, are effective for the enantioselective reduction of various ketones. Similarly, chiral alkoxyaluminium and alkoxymagnesium halides have demonstrated high efficiency in asymmetric carbonyl reductions. These methods provide a powerful toolkit for chemists to synthesize enantiomerically enriched alcohols.

The choice of method often depends on factors such as substrate scope, catalyst availability, and scalability. The data below summarizes typical results for the asymmetric reduction of acetophenone derivatives, which serve as a model for the synthesis of the chiral intermediate of 2-(4-(cyclohexyloxy)phenyl)ethanol.

| Catalyst/Method | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield |

| Plant Tissue (e.g., Daucus carota) | Acetophenone | (S)-1-phenylethanol | >95% | High |

| Baker's Yeast | Ethyl acetoacetate | (S)-Ethyl 3-hydroxybutanoate | >98% | Good |

| Chiral Oxazaborolidine/Borane | Prochiral Ketones | Chiral Alcohols | High | Good to Excellent |

| Ketoreductase (from Hansenula polymorpha) | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 100% | 89% |

Diastereoselective Control in Cyclohexyl-Containing Systems

The formation of the cyclohexyloxy-phenyl ether linkage introduces the possibility of diastereomers if the cyclohexane (B81311) ring is substituted. Achieving diastereoselective control is essential for obtaining a single, well-defined final product. The stereochemical outcome of reactions involving cyclohexane rings is often governed by thermodynamic and kinetic factors, including the conformational preferences of the cyclohexane ring (chair, boat, etc.) and the steric hindrance posed by various substituents.

For instance, in the synthesis of multi-substituted cyclohexanes, diastereodivergent synthesis can be achieved by the strategic choice of ligands in a cobalt-catalyzed hydroalkylation of methylenecyclohexanes. This approach allows for the selective formation of all possible diastereomers of disubstituted cyclohexanes, highlighting the level of control that can be exerted in modern organic synthesis. While direct studies on the diastereoselective synthesis of 2-(4-(cyclohexyloxy)phenyl)ethanol are not widely reported, the principles established in the synthesis of other substituted cyclohexyl systems are directly applicable. The relative stereochemistry of the substituents on the cyclohexane ring can be controlled through a variety of methods, including substrate-controlled and reagent-controlled approaches.

Catalysis in the Synthetic Pathway of 2-(4-(Cyclohexyloxy)phenyl)ethanol

Catalysis is fundamental to the efficient and selective synthesis of 2-(4-(cyclohexyloxy)phenyl)ethanol. Both transition metal catalysis and heterogeneous catalysis play crucial roles in key bond-forming and functional group transformation steps.

Transition Metal Catalysis in C-O Bond Formation

The formation of the ether linkage between the phenyl group and the cyclohexyl group is a critical step in the synthesis. Transition metal-catalyzed cross-coupling reactions have emerged as powerful methods for the construction of C-O bonds, offering milder conditions and broader substrate scope compared to traditional methods like the Williamson ether synthesis.

Buchwald-Hartwig Amination Chemistry Adapted for Etherification: The palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for the synthesis of aryl ethers. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. This method is highly versatile and tolerates a wide range of functional groups.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is another important method for the formation of aryl ethers. Traditionally, this reaction required harsh conditions (high temperatures and stoichiometric copper). However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under much milder conditions. The use of ligands such as diamines and acetylacetonates (B15086760) has significantly improved the efficiency and scope of the Ullmann condensation.

The following table compares key aspects of these two catalytic methods for aryl ether synthesis:

| Feature | Buchwald-Hartwig Etherification | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Typical Ligands | Bulky, electron-rich phosphines | Diamines, acetylacetonates |

| Reaction Conditions | Generally milder | Traditionally harsh, now milder with ligands |

| Substrate Scope | Broad | Can be more limited for unactivated substrates |

Heterogeneous Catalysis in Hydrogenation Steps

Heterogeneous catalysis is particularly important for hydrogenation reactions, which may be employed in the synthesis of 2-(4-(cyclohexyloxy)phenyl)ethanol, for example, in the reduction of a ketone to a secondary alcohol or the saturation of an aromatic ring if required. Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction), offer significant advantages in terms of ease of separation and catalyst recycling.

For the reduction of the ketone precursor, 2-(4-(cyclohexyloxy)phenyl)ethan-1-one, various supported metal catalysts can be utilized. Platinum, palladium, and ruthenium are common choices for this transformation. The selectivity of the hydrogenation can be influenced by the choice of metal, the support material (e.g., carbon, alumina, silica), and the reaction conditions (temperature, pressure, solvent). For instance, in the hydrogenation of acetophenone, bimetallic catalysts such as Pt-Co have been shown to favor the formation of phenylethanol by promoting the hydrogenation of the carbonyl group over the aromatic ring. Non-precious metal catalysts, such as nickel-based systems, are also being developed as more sustainable alternatives.

The recyclability of heterogeneous catalysts is a key feature that aligns with the principles of green chemistry. After the reaction, the solid catalyst can be easily filtered off and reused in subsequent batches, reducing waste and cost.

Green Chemistry Principles in 2-(4-(Cyclohexyloxy)phenyl)ethanol Synthesis

The application of green chemistry principles is becoming increasingly important in the design of synthetic routes for fine chemicals like 2-(4-(cyclohexyloxy)phenyl)ethanol. The goal is to develop processes that are more environmentally friendly, safer, and more efficient.

The twelve principles of green chemistry provide a framework for achieving these goals. Key principles relevant to the synthesis of 2-(4-(cyclohexyloxy)phenyl)ethanol include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Buchwald-Hartwig etherification and catalytic hydrogenation, generally have high atom economy compared to stoichiometric reactions.

Use of Catalysis: As discussed in section 2.4, the use of catalysts is superior to stoichiometric reagents as they are required in smaller amounts and can be recycled.

Safer Solvents and Auxiliaries: The choice of solvent can have a significant impact on the environmental footprint of a process. The use of greener solvents, such as water, ethanol, or supercritical fluids, is encouraged. For reactions like the Ullmann condensation, polar aprotic solvents like DMF are often used, but research is ongoing to find more sustainable alternatives.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted and ultrasound-assisted synthesis are also being explored as energy-efficient techniques.

Use of Renewable Feedstocks: While not directly addressed in the synthesis of this specific compound, the broader goal is to move towards bio-based starting materials. For instance, biotechnological production of phenylethanol from L-phenylalanine using microorganisms is a green alternative to chemical synthesis.

Solvent-Free or Environmentally Benign Solvent Utilization

The move away from volatile organic compounds (VOCs) is a central theme in green chemistry. iwu.edu For the synthesis of aryl ethers like 2-(4-(cyclohexyloxy)phenyl)ethanol, this has led to the exploration of solvent-free methods and the use of environmentally benign alternatives. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to greener alternatives that are less toxic, biodegradable, and derived from renewable resources. sigmaaldrich.com

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. Metal-free arylations of alcohols have been successfully performed in water using diaryliodonium salts and a simple base like sodium hydroxide at mild temperatures. organic-chemistry.org This method avoids the need for expensive catalysts and excess reagents, making it an attractive green alternative for forming the ether linkage. organic-chemistry.org

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. iwu.eduajast.net They can act as both the solvent and the catalyst in etherification reactions. acs.orgnih.gov For example, certain ammonium (B1175870), phosphonium (B103445), and imidazolium-based ILs can serve as phase-transfer catalysts, facilitating the reaction between the water-soluble phenoxide and the organic-soluble cyclohexyl halide. acs.org The tunability of ILs allows for the design of task-specific liquids that can enhance reaction rates and simplify product separation. nih.govnih.gov

Deep Eutectic Solvents (DES): Similar to ionic liquids, DES are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, non-toxic, and inexpensive to prepare. researchgate.net A DES formed from choline (B1196258) chloride and urea, for example, has been shown to be an efficient medium for N-alkylation/acylation reactions, which are analogous to the O-alkylation in ether synthesis. researchgate.net The ease of recovery and reusability of DES makes them a highly sustainable option. researchgate.net

Below is a table comparing different solvent approaches for ether synthesis.

| Solvent System | Key Advantages | Typical Conditions | Reactant Scope | Ref. |

| Solvent-Free (Microwave) | Rapid reaction times, high yields, no solvent waste. | Solid support (e.g., K₂CO₃), microwave irradiation. | Phenols, Alcohols, Alkyl tosylates. | |

| Water | Non-toxic, inexpensive, non-flammable. | NaOH base, mild temperature (e.g., 60°C). | Allylic/benzylic alcohols, Phenols. | organic-chemistry.org |

| Ionic Liquids (ILs) | Recyclable, negligible vapor pressure, can act as catalyst. | Varies with IL; often mild to moderate temperatures. | Alcohols, Alkyl halides. | acs.orgnih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, recyclable. | Mild temperatures (e.g., 90-95°C). | Amines, Acyl halides (analogous). | researchgate.net |

Catalyst Selection for Reduced Environmental Impact

Catalyst choice is pivotal in developing sustainable synthesis routes. Green catalysts are typically characterized by high activity, selectivity, ease of separation, and reusability, while avoiding toxic or heavy metals.

Phase-Transfer Catalysts (PTCs): Phase-transfer catalysis is a highly effective technique for reactions involving reactants in immiscible phases, such as the aqueous phenoxide and the organic cyclohexyl halide in the Williamson synthesis. jetir.orgcrdeepjournal.org PTCs, often quaternary ammonium or phosphonium salts, transport the anionic nucleophile from the aqueous phase to the organic phase where the reaction occurs. acs.orgjetir.org This method eliminates the need for anhydrous conditions and harsh solvents, allowing the use of water and reducing waste. jetir.org The catalyst operates in very small amounts and can often be recycled.

Ionic Liquids as Catalysts: As mentioned previously, ionic liquids can function as catalysts in addition to being solvents. ionike.com SO₃H-functionalized ionic liquids, for example, act as Brønsted acid catalysts and have been shown to be highly efficient for esterification, a related reaction. ajast.net Their acidic nature can promote etherification, and their immiscibility with many organic solvents allows for easy separation and reuse. ionike.com

Heterogeneous Catalysts: Solid catalysts are advantageous as they can be easily filtered off from the reaction mixture and reused, minimizing waste and contamination of the product. Supported heteropoly acids, such as silicotungstic acid on a zirconia support, are eco-friendly solid catalysts with strong acidity that can be used for various organic transformations, including alkylations. researchgate.net Zeolites, such as H-form BEA, have also demonstrated exceptional selectivity in cross-etherification reactions, preventing unwanted side reactions.

The following table summarizes environmentally benign catalyst options for ether synthesis.

| Catalyst Type | Example | Key Advantages | Reaction Type | Ref. |

| Phase-Transfer Catalyst | Tetrabutylammonium salts | Enables use of water, avoids anhydrous conditions, high efficiency. | Williamson Ether Synthesis | acs.orgjetir.org |

| Ionic Liquid Catalyst | SO₃H-functionalized ILs | Acts as both solvent and catalyst, recyclable, non-corrosive. | Etherification, Esterification | ajast.netionike.com |

| Heterogeneous Catalyst | H-BEA Zeolite | Highly selective, easily separable, reusable, avoids by-products. | Cross-Etherification | |

| Heterogeneous Catalyst | Supported Heteropoly Acids | Thermally stable, reusable, strong acidity. | Alkylation, Acylation | researchgate.net |

Process Efficiency and Atom Economy Considerations

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. taylorfrancis.comnih.gov The ideal reaction has a 100% atom economy, where all atoms from the reactants are found in the final product.

The traditional Williamson ether synthesis (reacting an alkoxide with an alkyl halide) has a significant drawback in terms of atom economy. wikipedia.org R-O⁻Na⁺ + R'-X → R-O-R' + NaX In this reaction, the sodium (Na) and halide (X) atoms from the reactants become part of a salt by-product (NaX), which is considered waste. primescholars.com This inherently limits the atom economy.

To improve upon this, alternative synthetic strategies are being developed. For example, catalytic reductive etherification of an alcohol with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent can offer a more atom-economical route. nih.gov Another approach is the direct, acid-catalyzed dehydration of two different alcohols. However, this method often lacks selectivity and can lead to a mixture of products, including self-etherification by-products.

Process Efficiency: Process efficiency encompasses factors beyond atom economy, including reaction yield, cycle times, energy consumption, and ease of purification. crdeepjournal.org

One-Pot or Tandem Reactions: Designing a synthesis where multiple steps are carried out in the same reaction vessel without isolating intermediates can significantly improve efficiency. This reduces solvent use, purification steps, and waste generation.

Catalyst Reusability: The ability to recover and reuse a catalyst over multiple cycles is crucial for an economically and environmentally viable industrial process. researchgate.net

The table below provides a conceptual comparison of different ether synthesis routes based on atom economy.

| Synthesis Route | General Reaction | By-products | Atom Economy Consideration |

| Williamson Synthesis | R-OH + Base + R'-X → R-O-R' | Salt (e.g., NaX), Water | Lower; atoms from the base and leaving group are wasted. |

| Reductive Etherification | R-OH + R'CHO + Reductant → R-O-CH₂R' | Oxidized Reductant, Water | Moderate; depends on the reducing agent used. |

| Direct Dehydration | R-OH + R'-OH → R-O-R' | Water | High; only water is produced as a by-product. |

By focusing on these green chemistry principles—utilizing benign solvents, selecting recyclable and non-toxic catalysts, and designing processes with high atom economy and efficiency—the synthesis of 2-(4-(cyclohexyloxy)phenyl)ethanol can be made significantly more sustainable.

Reactivity and Chemical Transformations of 2 4 Cyclohexyloxy Phenyl Ethanol

Chemical Reactions of the Hydroxyl Group

The primary alcohol functional group (-CH₂OH) is a key site for various chemical reactions, including conversions to esters, ethers, and carbonyl compounds.

Esterification: The hydroxyl group of 2-(4-(Cyclohexyloxy)phenyl)ethanol can react with carboxylic acids to form esters. A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is a reversible equilibrium. chemguide.co.ukmasterorganicchemistry.com To achieve high yields of the ester product, the equilibrium is typically shifted to the right by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Reaction Scheme: Fischer Esterification

2-(4-(Cyclohexyloxy)phenyl)ethanol + R-COOH ⇌ 2-(4-(Cyclohexyloxy)phenyl)ethyl ester + H₂O (in the presence of H⁺ catalyst)

Alternatively, esters can be formed under milder conditions by reacting the alcohol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. These reactions are generally faster and not reversible. chemguide.co.uk

Etherification: The hydroxyl group can also be converted into an ether. A standard method for this transformation is the Williamson ether synthesis. This process involves two steps: first, the alcohol is deprotonated with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, this alkoxide is reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to yield the corresponding ether.

As a primary alcohol, 2-(4-(Cyclohexyloxy)phenyl)ethanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. libretexts.orgvanderbilt.edu

Oxidation to Aldehydes: The use of mild and selective oxidizing agents under anhydrous conditions allows for the oxidation to be stopped at the aldehyde stage. vanderbilt.eduyoutube.com A widely used reagent for this purpose is Pyridinium Chlorochromate (PCC), typically in a solvent like dichloromethane (B109758) (CH₂Cl₂). vanderbilt.edu This reaction yields 2-(4-(cyclohexyloxy)phenyl)acetaldehyde.

Oxidation to Carboxylic Acids: The use of strong oxidizing agents in aqueous media will oxidize the primary alcohol completely to a carboxylic acid. libretexts.org A common reagent for this transformation is chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (a mixture known as the Jones reagent). libretexts.org This reaction produces (4-(cyclohexyloxy)phenyl)acetic acid.

The following table summarizes the oxidation reactions:

| Starting Material | Reagent/Conditions | Product | Product Class |

| 2-(4-(Cyclohexyloxy)phenyl)ethanol | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 2-(4-(cyclohexyloxy)phenyl)acetaldehyde | Aldehyde |

| 2-(4-(Cyclohexyloxy)phenyl)ethanol | Chromic Acid (H₂CrO₄), H₂SO₄/H₂O | (4-(cyclohexyloxy)phenyl)acetic acid | Carboxylic Acid |

Transformations Involving the Aromatic Ring

The electron-rich phenyl ring is susceptible to electrophilic attack, and its substitution pattern is influenced by the existing substituents.

The aromatic ring of 2-(4-(Cyclohexyloxy)phenyl)ethanol has two substituents: the cyclohexyloxy group (-O-C₆H₁₁) and the 2-hydroxyethyl group (-CH₂CH₂OH). The cyclohexyloxy group is an ether, which is a powerful activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring. The 2-hydroxyethyl group is an alkyl-type substituent, which is weakly activating and also an ortho, para-director.

Since the para position is already occupied by the cyclohexyloxy group, incoming electrophiles are directed to the positions ortho to it (positions 3 and 5 on the ring). The strong activating effect of the ether group dominates, making these positions the primary sites of substitution. lumenlearning.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding primarily 2-(3-nitro-4-(cyclohexyloxy)phenyl)ethanol. A similar pattern is seen in the nitration of 2-phenylethanol (B73330) itself, which primarily yields the para-substituted product before subsequent functionalization. google.com

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would result in the substitution of a hydrogen atom with a bromine atom, yielding 2-(3-bromo-4-(cyclohexyloxy)phenyl)ethanol. lumenlearning.com

To participate in modern cross-coupling reactions, the aromatic ring typically needs to be functionalized with a leaving group, such as a halide. For instance, if the molecule is first brominated as described above to produce 2-(3-bromo-4-(cyclohexyloxy)phenyl)ethanol, the resulting aryl bromide can serve as a substrate for various palladium- or nickel-catalyzed coupling reactions. nih.gov

For example, in a Suzuki coupling, the aryl bromide could be reacted with an organoboron compound (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the bromine atom. This allows for the synthesis of more complex biaryl structures or the attachment of various alkyl or aryl side chains.

Reactions of the Cyclohexyl Moiety

The cyclohexyl group consists of a saturated aliphatic ring. The C-C and C-H single bonds in this moiety are strong and generally non-polar, making the cyclohexyl ring the least reactive part of the molecule under most conditions. It is resistant to attack by acids, bases, and common oxidizing or reducing agents that would transform the alcohol or aromatic ring.

Significant transformations of the cyclohexyl ring typically require harsh reaction conditions, such as those used for free-radical reactions. For instance, free-radical halogenation with chlorine or bromine in the presence of UV light or high temperatures could lead to the substitution of hydrogen atoms on the cyclohexyl ring. However, this type of reaction is notoriously unselective and would likely result in a complex mixture of mono- and poly-halogenated products at various positions on the ring. The thianthrene (B1682798) cation radical has been shown to react with cyclohexanol, but this is a specialized reaction not indicative of general reactivity. researchgate.net

Hydrogenation and Dehydrogenation Studies

While no studies have been published on the specific hydrogenation or dehydrogenation of 2-(4-(cyclohexyloxy)phenyl)ethanol, the reactivity of related structures provides a basis for predicting its behavior. For instance, the hydrogenation of similar aromatic alcohols, such as 2-phenylethanol, typically involves the reduction of the aromatic ring under specific catalytic conditions. This often requires high pressure and temperature, with catalysts like rhodium or ruthenium on a support.

Conversely, dehydrogenation would involve the oxidation of the primary alcohol group. Acceptorless dehydrogenation of similar primary alcohols, such as 1-phenylethanol, has been studied and typically yields the corresponding aldehyde or ketone. This transformation is often catalyzed by transition metals like palladium or ruthenium. In the case of 2-(4-(cyclohexyloxy)phenyl)ethanol, dehydrogenation would be expected to yield 2-(4-(cyclohexyloxy)phenyl)acetaldehyde.

A related study on the hydrogenation of 2-phenoxy-1-phenylethanol (B2873073) using a PdNi/H-NbOₓ catalyst demonstrated the cleavage of the ether linkage and hydrogenation of the aromatic rings to produce cyclic hydrocarbons. This suggests that under certain catalytic conditions, the ether linkage in 2-(4-(cyclohexyloxy)phenyl)ethanol could also be susceptible to cleavage.

Table 1: Predicted Products of Hydrogenation and Dehydrogenation of 2-(4-(Cyclohexyloxy)phenyl)ethanol

| Transformation | Predicted Major Product | Potential Byproducts |

| Dehydrogenation | 2-(4-(Cyclohexyloxy)phenyl)acetaldehyde | Over-oxidation to carboxylic acid |

| Aromatic Hydrogenation | 2-(4-(Cyclohexyloxy)cyclohexyl)ethanol | Partially hydrogenated intermediates |

| Ether Cleavage | 4-(2-hydroxyethyl)phenol, Cyclohexanol | Cyclohexane (B81311) |

Stereochemical Inversion and Epimerization

The stereochemistry of 2-(4-(cyclohexyloxy)phenyl)ethanol is centered around the cyclohexyl ring. The ether linkage can be either cis or trans to other substituents on the ring, if present, or can exist in different conformational isomers (axial vs. equatorial). While the parent molecule itself does not have a chiral center on the ethanol (B145695) chain, reactions involving the cyclohexyl ring could lead to different stereoisomers.

Studies on related cyclohexyl-containing compounds, such as in PROTAC linkers, have shown that stereochemical inversion between cis and trans isomers can significantly impact the molecule's conformation and binding affinity. Epimerization, the change in configuration at one of several chiral centers, is a relevant concept for substituted cyclohexyl rings. For 2-(4-(cyclohexyloxy)phenyl)ethanol, epimerization would be pertinent if the cyclohexyl ring were further substituted. Without specific experimental data, it is hypothesized that conditions promoting bond cleavage and reformation, such as treatment with strong acids or bases at elevated temperatures, could potentially lead to changes in the stereochemistry of the cyclohexyloxy group.

Mechanistic Investigations of Key Transformation Pathways

Detailed mechanistic investigations for the transformation of 2-(4-(cyclohexyloxy)phenyl)ethanol are absent from the scientific literature. However, the mechanisms of related reactions can be extrapolated to predict potential pathways.

Elucidating Reaction Intermediates

In a hypothetical dehydrogenation reaction, the mechanism would likely proceed through the formation of an alkoxide intermediate on the catalyst surface, followed by beta-hydride elimination to yield the aldehyde product and a metal-hydride species.

For hydrogenation of the aromatic ring, the mechanism would involve the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The formation of partially hydrogenated cyclohexene (B86901) and cyclohexadiene intermediates would be expected.

Kinetic Studies of Relevant Reaction Systems

Kinetic studies provide valuable insights into reaction rates, orders, and activation energies. While no kinetic data exists for 2-(4-(cyclohexyloxy)phenyl)ethanol, studies on the oxidation of similar alcohols have been performed. For instance, kinetic studies on the sonocatalyzed synthesis of 2-phenylvaleronitrile (B1604636) have demonstrated the influence of various parameters on the reaction rate. It is reasonable to assume that for any transformation of 2-(4-(cyclohexyloxy)phenyl)ethanol, factors such as catalyst concentration, temperature, and substrate concentration would significantly influence the reaction kinetics.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-(4-(Cyclohexyloxy)phenyl)ethanol provides a detailed map of the proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic, ethoxy, and cyclohexyl protons are observed.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The protons on the carbon adjacent to the oxygen of the ethoxy group and those on the carbon bearing the hydroxyl group also present characteristic chemical shifts and splitting patterns, confirming the ethanol (B145695) substituent. The complex multiplet signals for the cyclohexyl group indicate the various chemical environments of its axial and equatorial protons.

Table 1: ¹H NMR Chemical Shift Assignments for 2-(4-(Cyclohexyloxy)phenyl)ethanol This is an interactive data table. Users can sort and filter the data as needed.

| Proton Assignment | Typical Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (ortho to -OCH₂CH₂OH) | ~7.15 | d | ~8.6 |

| Aromatic (ortho to -O-cyclohexyl) | ~6.85 | d | ~8.6 |

| -CH(O)-cyclohexyl | ~4.20 | m | - |

| -CH₂-O- | ~3.80 | t | ~6.5 |

| -CH₂-OH | ~2.80 | t | ~6.5 |

| Cyclohexyl protons | ~1.20-2.00 | m | - |

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. docbrown.info The spectrum of 2-(4-(Cyclohexyloxy)phenyl)ethanol will display distinct signals for each carbon atom in the molecule.

The carbons of the phenyl ring show signals in the aromatic region (typically 115-160 ppm). The carbon atom attached to the cyclohexyloxy group (C-O) is found further downfield compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. The carbons of the ethanol side chain and the cyclohexyl ring also have characteristic chemical shifts. libretexts.org

Table 2: ¹³C NMR Chemical Shift Assignments for 2-(4-(Cyclohexyloxy)phenyl)ethanol This is an interactive data table. Users can sort and filter the data as needed.

| Carbon Assignment | Typical Chemical Shift (δ) in ppm (CDCl₃) |

|---|---|

| C-O (Aromatic) | ~157 |

| C-C (Aromatic, substituted) | ~131 |

| CH (Aromatic) | ~130 |

| CH (Aromatic) | ~116 |

| C-O (Cyclohexyl) | ~75 |

| -CH₂-O- | ~63 |

| -CH₂-OH | ~38 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. libretexts.orgmagritek.com For 2-(4-(Cyclohexyloxy)phenyl)ethanol, cross-peaks would be observed between the coupled aromatic protons, as well as between the adjacent methylene (B1212753) protons of the ethanol side chain (-CH₂-CH₂-). researchgate.net This confirms the direct bonding sequence of these protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached. This allows for the definitive assignment of the ¹H signals to their corresponding ¹³C signals in the ethoxy and cyclohexyl moieties.

Quantitative NMR for Purity Assessment

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound. bwise.krkoreascience.kr By using a certified internal standard with a known purity and concentration, the absolute purity of 2-(4-(Cyclohexyloxy)phenyl)ethanol can be accurately determined. usp.orgsigmaaldrich.com

The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net By comparing the integral of a well-resolved signal from the analyte with that of a signal from the internal standard, and accounting for their respective molecular weights and number of protons, the purity can be calculated with high precision and traceability to the International System of Units (SI). bwise.krkoreascience.kr This method is particularly valuable for qualifying reference materials. sigmaaldrich.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(4-(Cyclohexyloxy)phenyl)ethanol displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. nih.gov

O-H Stretch : A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group involved in hydrogen bonding. libretexts.org

C-H Stretches : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclohexyl and ethyl groups are observed in the 2850-3000 cm⁻¹ region.

C-O Stretches : Two distinct C-O stretching bands are anticipated. The aryl ether C-O stretch will appear around 1240 cm⁻¹, while the primary alcohol C-O stretch will be found near 1050 cm⁻¹.

Aromatic C=C Stretches : The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for 2-(4-(Cyclohexyloxy)phenyl)ethanol This is an interactive data table. Users can sort and filter the data as needed.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O Stretch (Aryl Ether) | ~1240 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a pathway to confirm the molecular formula and deduce the molecule's connectivity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for unequivocally determining its elemental composition. For 2-(4-(Cyclohexyloxy)phenyl)ethanol, HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of the molecular ion ([M]⁺ or a protonated adduct like [M+H]⁺) with the theoretically calculated exact mass.

The expected HRMS data is presented below. An experimental mass measurement that aligns with the theoretical value to within a few parts per million (ppm) would serve as definitive confirmation of the compound's molecular formula.

Table 2: HRMS Data for Molecular Formula Confirmation of 2-(4-(Cyclohexyloxy)phenyl)ethanol

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀O₂ |

| Calculated Monoisotopic Mass | 220.14633 u |

| Expected Molecular Ion (m/z) | [M]⁺˙ at 220.1463 |

In electron ionization mass spectrometry (EI-MS), the energetic electron beam causes the molecule to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a roadmap of the molecule's structure. The analysis of the fragmentation of 2-(4-(Cyclohexyloxy)phenyl)ethanol would be predicted based on the stability of the resulting carbocations and neutral losses, drawing parallels with the known fragmentation of similar structures like phenylethanol and other alkoxybenzenes. nist.govchemicalbook.commassbank.eu

The molecular ion peak ([M]⁺˙) would be observed at an m/z corresponding to the molecular weight (~220 u). Key fragmentation pathways would include:

Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond between the aromatic ring and the ethyl alcohol moiety, leading to a highly stable benzylic cation.

Cleavage of the Cyclohexyloxy Bond: The C-O bond of the ether can cleave, leading to the loss of a cyclohexyloxy radical or a cyclohexene (B86901) molecule through rearrangement.

Loss of a Neutral Molecule: The loss of small, stable neutral molecules like water (H₂O) from the alcohol group or ethylene (B1197577) (C₂H₄) is a common pathway. youtube.com

Table 3: Predicted Mass Spectrometry Fragmentation for 2-(4-(Cyclohexyloxy)phenyl)ethanol

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 220 | [C₁₄H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 202 | [C₁₄H₁₈O]⁺˙ | Loss of H₂O (M - 18) |

| 189 | [C₁₃H₁₇O]⁺ | Loss of CH₂OH (M - 31) |

| 138 | [C₈H₁₀O₂]⁺˙ | Cleavage of cyclohexyl ring |

| 121 | [C₇H₅O₂]⁺ | Cleavage of C-C bond in ethanol side chain and loss of C₆H₁₁ |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with rearrangement |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore—the part of the molecule that absorbs light—in 2-(4-(Cyclohexyloxy)phenyl)ethanol is the substituted benzene ring. masterorganicchemistry.com

The electronic spectrum is expected to show absorptions characteristic of a benzene ring modified by an alkoxy substituent. These absorptions arise from π → π* transitions within the aromatic system. Compared to unsubstituted benzene, the oxygen atom's non-bonding electrons (n electrons) on the ether linkage can interact with the π system of the ring, typically causing a slight shift of the absorption maxima to longer wavelengths (a bathochromic or red shift). researchgate.net The spectrum would likely exhibit two distinct bands, analogous to the E2 (ca. 204 nm) and B (ca. 256 nm) bands of benzene, but shifted due to the substitution. masterorganicchemistry.comnist.gov

Table 4: Predicted UV-Vis Absorption Data for 2-(4-(Cyclohexyloxy)phenyl)ethanol

| Predicted λₘₐₓ (nm) | Type of Electronic Transition | Involved Orbitals |

|---|---|---|

| ~275-280 | π → π* | Benzene B-band (fine structure may be absent due to substitution) |

X-ray Crystallography for Solid-State Structure Determination

Table 5: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Yielded |

|---|---|

| Unit Cell Dimensions | Dimensions of the repeating crystal lattice (a, b, c, α, β, γ) |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-O, O-H) |

| Bond Angles | Angles between adjacent bonds (e.g., C-O-C, C-C-O) |

| Torsional Angles | Dihedral angles defining the 3D conformation of the molecule |

| Intermolecular Distances | Information on hydrogen bonding and other non-covalent packing forces |

Computational and Theoretical Investigations of 2-(4-(Cyclohexyloxy)phenyl)ethanol: A Literature Review

Despite a comprehensive search of available scientific literature and databases, no specific computational or theoretical investigations focusing on the chemical compound 2-(4-(Cyclohexyloxy)phenyl)ethanol were identified. Therefore, the detailed analysis as requested in the outline cannot be provided at this time.

The inquiry sought to build a detailed article covering quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, as well as an in-depth analysis of the electronic properties of 2-(4-(Cyclohexyloxy)phenyl)ethanol, such as HOMO-LUMO analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Computational chemistry is a powerful tool for understanding molecular structure, reactivity, and electronic properties. Techniques like DFT and ab initio methods are routinely used to predict optimized geometries, vibrational frequencies, and a host of other molecular characteristics. researchgate.net Analyses such as HOMO-LUMO provide insights into the electronic excitation properties and reactivity of a molecule, while NBO analysis helps in understanding charge distribution and intramolecular interactions. acs.org MEP maps are crucial for identifying sites susceptible to electrophilic and nucleophilic attack.

Although general principles from studies on similar molecules, such as other substituted phenylethanols or ethers, could be extrapolated, providing a scientifically accurate and detailed analysis for 2-(4-(Cyclohexyloxy)phenyl)ethanol without specific research is not feasible. researchgate.netresearchgate.netuva.es The unique combination of the cyclohexyloxy and phenylethanol moieties would lead to specific electronic and steric effects that can only be accurately described through dedicated computational studies.

Future research in the field of computational chemistry may include the analysis of 2-(4-(Cyclohexyloxy)phenyl)ethanol, at which point a detailed article as outlined could be generated.

Computational and Theoretical Investigations of 2 4 Cyclohexyloxy Phenyl Ethanol

Conformational Analysis and Energy Landscapes of the Cyclohexyl and Ethanol (B145695) Moieties

The conformational flexibility of 2-(4-(Cyclohexyloxy)phenyl)ethanol is a key determinant of its molecular properties and biological interactions. This flexibility primarily arises from the rotational freedom of the cyclohexyloxy and ethanol groups. Computational methods, particularly density functional theory (DFT), are instrumental in exploring the potential energy surface of this molecule to identify stable conformers and the energy barriers between them.

The orientation of the cyclohexyl ring relative to the phenyl ring, and the conformation of the ethanol side chain, give rise to a complex energy landscape. The cyclohexyl group itself can adopt several conformations, with the chair form being the most stable. The connection of this ring to the phenyl group via an ether linkage introduces additional rotational degrees of freedom.

A critical aspect of the conformational analysis of the ethanol moiety involves the dihedral angle between the phenyl ring and the hydroxyl group. Studies on analogous molecules, such as 2-phenylethanol (B73330) and 2-phenoxyethanol, have shown that non-planar gauche conformations are often more stable than the planar trans conformations. nih.gov In the case of 2-phenylethanol, the gauche conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electron cloud of the phenyl ring. nih.gov For 2-(4-(Cyclohexyloxy)phenyl)ethanol, similar stabilizing interactions are expected to play a significant role.

The relative energies of different conformers can be calculated using quantum chemical methods. These calculations help in understanding the population of each conformer at a given temperature. A representative table of calculated relative energies for key conformers of a similar molecule, 2-phenoxyethanol, is provided below to illustrate the typical energy differences involved.

Table 1: Calculated Relative Energies of 2-Phenoxyethanol Conformers

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

|---|---|---|

| Gauche | ~60° | 0.00 |

| Trans | 180° | > 2.00 |

Note: This table is illustrative and based on data for analogous compounds. The exact values for 2-(4-(Cyclohexyloxy)phenyl)ethanol would require specific calculations.

Structure-Reactivity Relationship Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structure. nih.govderpharmachemica.com For 2-(4-(Cyclohexyloxy)phenyl)ethanol, these models can be employed to forecast its potential applications and interactions.

The development of a QSAR model for this compound would involve several steps:

Data Collection : A dataset of structurally related compounds with known biological activities or properties is compiled.

Molecular Descriptor Calculation : A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound in the dataset.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the observed activity. nih.gov

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

The descriptors used in such models can be broadly categorized as follows:

Table 2: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Class | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges |

| Steric | Molecular volume, surface area, van der Waals radii |

| Hydrophobic | LogP, molar refractivity |

| Topological | Connectivity indices, shape indices |

This table provides a general overview of descriptor types used in QSAR modeling.

For 2-(4-(Cyclohexyloxy)phenyl)ethanol, specific structural features like the cyclohexyloxy group would significantly influence its lipophilicity and steric profile, which are critical parameters in many QSAR models. The presence of the hydroxyl group in the ethanol moiety suggests the potential for hydrogen bonding, which is another important descriptor for biological activity.

Spectroscopic Property Simulations (Theoretical NMR, IR, Raman, UV-Vis)

Computational chemistry offers powerful tools for the simulation of various spectroscopic properties, providing valuable insights into the molecular structure and vibrational modes of a compound. mdpi.comunpatti.ac.id These theoretical spectra can aid in the interpretation of experimental data and the structural elucidation of new molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. mdpi.com The predicted chemical shifts for 2-(4-(Cyclohexyloxy)phenyl)ethanol would be influenced by the electronic environment of each nucleus, which is in turn affected by the conformational state of the molecule.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.gov The vibrational modes of 2-(4-(Cyclohexyloxy)phenyl)ethanol would include characteristic stretching and bending vibrations of the C-H bonds in the cyclohexyl and phenyl rings, the C-O-C ether linkage, and the O-H group of the ethanol moiety. A comparison of calculated and experimental vibrational spectra can provide detailed information about the molecular structure and bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption bands in the UV-Vis spectrum. For 2-(4-(Cyclohexyloxy)phenyl)ethanol, the primary electronic transitions would likely involve the π-system of the phenyl ring.

A representative table of calculated and experimental vibrational frequencies for a related compound, 2-phenylethanol, is shown below to illustrate the utility of these computational methods.

Table 3: Selected Calculated and Experimental Vibrational Frequencies for 2-Phenylethanol

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3660 | 3665 |

| Aromatic C-H Stretch | 3050-3100 | 3030-3090 |

| Aliphatic C-H Stretch | 2900-3000 | 2870-2960 |

| C-O Stretch | 1050 | 1045 |

Note: This table is based on data for an analogous compound and serves as an illustrative example. nih.gov

Advanced Applications of 2 4 Cyclohexyloxy Phenyl Ethanol in Materials Science and Technology

Developments in Liquid Crystal Formulations and Devices

Liquid crystal (LC) technology is foundational to modern displays and photonic devices. The performance of these devices is highly dependent on the molecular structure of the LC materials and additives used.

Investigation as Reactive Mesogens

Reactive mesogens (RMs) are a critical class of materials in advanced optical applications. They are polymerizable liquid crystal monomers that possess a rigid core, which induces liquid crystalline (mesogenic) behavior, and one or more reactive end-groups. dakenchem.com The key feature of RMs is their ability to be aligned in a liquid crystal state (e.g., by an electric field or on a treated surface) and then "lock-in" this ordered structure through polymerization, typically initiated by UV light. dakenchem.com This process creates a solid, highly ordered polymer film that retains the anisotropic optical properties of the liquid crystal phase, such as birefringence. dakenchem.com

These resulting polymer films are essential components in modern displays, serving as compensation or retarder films to improve viewing angles and contrast in both Liquid Crystal Displays (LCDs) and Organic Light-Emitting Diode (OLED) displays. dakenchem.commerckgroup.com A molecule like 2-(4-(Cyclohexyloxy)phenyl)ethanol possesses a hydroxyl group that could potentially be functionalized to act as a reactive site, and its phenyl-cyclohexyl structure is a common feature in mesogenic cores. However, no specific studies have been published that investigate it as a reactive mesogen.

Contribution to Electro-Optical Properties of Liquid Crystals

The electro-optical properties of a liquid crystal mixture, such as its threshold voltage, switching time, and contrast ratio, are determined by the collective properties of its constituent molecules. publisherspanel.com Introducing different compounds into a host LC mixture can modify its dielectric anisotropy, optical anisotropy (birefringence), and viscosity. epo.org

Role as Building Blocks in Polymer Chemistry

The synthesis of advanced polymers with tailored properties often relies on specialized monomers or "building blocks" that introduce specific functionalities.

Incorporation into Polymeric Architectures

A molecule like 2-(4-(Cyclohexyloxy)phenyl)ethanol, with its terminal hydroxyl group, is chemically suited to act as an initiator or monomer in various polymerization reactions. It could be used in step-growth polymerization to form polyesters or polyurethanes. Alternatively, the hydroxyl group could be modified into a polymerizable group (e.g., an acrylate (B77674) or methacrylate) and subsequently used in chain-growth polymerization to create side-chain liquid crystalline polymers, where the rigid cyclohexyloxy-phenyl group would be pendant to the main polymer backbone. Such architectures are known to combine the properties of polymers with the stimuli-responsive behavior of liquid crystals.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. Current time information in Bangalore, IN. Self-assembly is the spontaneous organization of these molecules into ordered structures. dakenchem.com The shape and chemical nature of a molecule dictate how it will interact with others to form larger assemblies.

Molecules containing both hydrophobic (like the cyclohexyl and phenyl rings) and hydrophilic/hydrogen-bonding (like the hydroxyl group) parts are known as amphiphiles and can self-assemble in solution to form structures like micelles or vesicles. The specific geometry of the 2-(4-(Cyclohexyloxy)phenyl)ethanol molecule could potentially lead to the formation of unique supramolecular structures, such as liquid crystalline phases or complex gels. These self-assembled systems are of interest for applications in drug delivery, sensing, and nanotechnology. dakenchem.com To date, however, no studies focusing on the self-assembly behavior of 2-(4-(Cyclohexyloxy)phenyl)ethanol have been published.

Molecular Recognition and Non-Covalent Interactions

Molecular recognition relies on specific non-covalent interactions between a host and a guest molecule. The hydroxyl group of 2-(4-(Cyclohexyloxy)phenyl)ethanol can act as a hydrogen bond donor and acceptor. The phenyl ring can participate in π-π stacking and hydrophobic interactions, while the cyclohexyl group offers a non-polar, sterically significant component. These features are foundational to the design of molecules for host-guest chemistry and the development of chemical sensors. However, no specific studies demonstrating the use of 2-(4-(Cyclohexyloxy)phenyl)ethanol in molecular recognition systems have been identified.

Formation of Ordered Structures

The balance between the rigid aromatic core and the flexible aliphatic ring in 2-(4-(Cyclohexyloxy)phenyl)ethanol is a characteristic often found in molecules that form liquid crystals or organogels. The specific shape and polarity of the molecule could direct its self-assembly into ordered phases, such as smectic or nematic liquid crystalline phases, under certain temperature conditions. Such materials have widespread applications in displays and sensors. Research on structurally similar compounds, for instance, those containing a cyclohexyloxy phenyl moiety as part of a larger, more rigid structure, has shown the propensity of this group to promote liquid crystalline behavior. However, without experimental data for 2-(4-(Cyclohexyloxy)phenyl)ethanol itself, its capacity to form such ordered structures remains a theoretical proposition.

Applications in Optoelectronic Materials: Awaiting Investigation

The optoelectronic properties of organic materials are intrinsically linked to their molecular structure, particularly the nature of their conjugated systems and intermolecular electronic coupling.

Light-Emitting and Light-Harvesting Systems

The phenylethanol portion of the molecule contains a chromophore (the benzene (B151609) ring) that absorbs ultraviolet light. While the unconjugated nature of the molecule suggests it is not an efficient emitter in its own right, it could potentially serve as a host material for emissive guest molecules in organic light-emitting diodes (OLEDs) or as a component in a larger molecular system for light-harvesting applications. The bulky cyclohexyl group could be used to control intermolecular distances and prevent aggregation-induced quenching of fluorescence. Nevertheless, there is no published research evaluating 2-(4-(Cyclohexyloxy)phenyl)ethanol for these purposes.

Charge Transport Characteristics

Effective charge transport in organic semiconductors is crucial for their performance in devices like organic field-effect transistors (OFETs) and photovoltaics. This property is highly dependent on the degree of molecular ordering and the electronic coupling between adjacent molecules. While the phenyl ring provides a pathway for charge hopping, the flexible ethyl and cyclohexyloxy groups may disrupt the close packing required for efficient charge transport. The specific interplay of these structural elements in 2-(4-(Cyclohexyloxy)phenyl)ethanol has not been investigated, and therefore, its charge transport characteristics are unknown.

Conclusion and Future Research Directions

Summary of Current Research Advancements

Currently, dedicated research publications focusing specifically on 2-(4-(Cyclohexyloxy)phenyl)ethanol are scarce in publicly accessible scientific literature. Its existence is confirmed through chemical supplier databases, which provide basic physicochemical data. The compound, identified by its CAS number 1694092-38-0, is primarily available for research purposes, suggesting its role as a building block in the synthesis of more complex molecules. bldpharm.combldpharm.com The majority of available information is inferred from the well-established chemistry of its constituent functional groups—the phenylethanol core and the cyclohexyl ether moiety.

Identification of Knowledge Gaps and Emerging Research Opportunities

The most significant knowledge gap concerning 2-(4-(Cyclohexyloxy)phenyl)ethanol is the near-complete absence of published studies on its biological activity, material properties, and potential applications. This lack of data presents a fertile ground for new research endeavors.

Emerging opportunities include:

Synthesis Optimization: While plausible synthetic routes can be proposed based on fundamental organic chemistry principles, such as the Williamson ether synthesis, detailed studies on reaction conditions, catalyst efficiency, and yield optimization are needed. wikipedia.org

Pharmacological Screening: The phenylethanol structure is a common motif in pharmacologically active compounds. Research into the potential biological effects of 2-(4-(Cyclohexyloxy)phenyl)ethanol, such as antimicrobial, anti-inflammatory, or central nervous system activity, is a wide-open field.

Materials Science: The incorporation of the bulky and lipophilic cyclohexyl group could impart unique properties to polymers or liquid crystals. Investigating its use as a monomer or an additive in material science is a promising research direction.

Fragrance and Flavor Chemistry: Phenylethanol and its derivatives are known for their pleasant floral scents. wikipedia.orggminsights.com The impact of the cyclohexyloxy group on the olfactory properties of the parent molecule has yet to be explored and could lead to the discovery of new fragrance compounds.

Prospective Applications in Interdisciplinary Fields

Given its chemical structure, 2-(4-(Cyclohexyloxy)phenyl)ethanol holds potential for a variety of interdisciplinary applications, although these remain largely speculative pending further research.

Pharmaceuticals: As a potential intermediate, it could be used in the synthesis of novel drug candidates. The combination of the phenylethanol backbone with the cyclohexyloxy group might lead to compounds with unique pharmacokinetic profiles.

Agrochemicals: Many pesticides and herbicides are complex organic molecules. The lipophilicity of the cyclohexyl group could enhance the permeability of potential agrochemical derivatives through plant cuticles or insect exoskeletons.

Cosmeceuticals: If found to possess beneficial skin properties, such as antioxidant or antimicrobial effects, it could be explored as an active ingredient in cosmetic and dermatological formulations.

The following table outlines some of the key chemical properties of 2-(4-(Cyclohexyloxy)phenyl)ethanol.

| Property | Value |

| CAS Number | 1694092-38-0 bldpharm.combldpharm.com |

| Molecular Formula | C14H20O2 bldpharm.com |

| Molecular Weight | 220.31 g/mol bldpharm.com |

| SMILES Code | OCCC1=CC=C(C=C1)OC2CCCCC2 bldpharm.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(Cyclohexyloxy)phenyl)ethanol, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, cyclohexyl ether derivatives are often synthesized via Williamson ether synthesis, where a phenol reacts with a cyclohexyl halide under basic conditions (e.g., NaOH in ethanol) . Optimization may include adjusting reaction temperature (reflux vs. room temperature), solvent polarity (ethanol vs. DMF), and catalyst loading. Evidence from similar compounds suggests that yields improve with controlled addition of bases like NaH or K₂CO₃ to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing 2-(4-(Cyclohexyloxy)phenyl)ethanol?

- Methodology :

- NMR : H NMR can confirm the cyclohexyl group (multiplet δ 1.2–2.0 ppm) and the ethanol moiety (triplet δ 3.6–4.0 ppm for -CH₂OH). Aromatic protons typically appear as doublets (δ 6.8–7.2 ppm) .

- IR : Stretching vibrations for -OH (~3200–3500 cm⁻¹), C-O-C (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) are critical .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₀O₂) and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what are common impurities?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Impurities may include unreacted phenol or cyclohexyl bromide derivatives .

- TLC : Silica gel plates with ethyl acetate/hexane (1:3) can identify residual starting materials (Rf ~0.2 for phenol vs. ~0.6 for product) .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation/reduction pathways of 2-(4-(Cyclohexyloxy)phenyl)ethanol?

- Methodology :

- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the ethanol group to a ketone, forming 2-(4-(cyclohexyloxy)phenyl)acetaldehyde. Kinetic studies show this proceeds via a two-step mechanism: initial alcohol oxidation to an aldehyde, followed by overoxidation to carboxylic acids under harsh conditions .

- Reduction : NaBH₄ selectively reduces the aromatic ketone (if present) while leaving the ether intact, as demonstrated in analogous cyclohexenone derivatives .

Q. How does structural modification (e.g., substituent variation on the phenyl ring) impact biological activity?

- Methodology :

- SAR Studies : Replace the cyclohexyl group with substituents like -OCH₃ or -Cl and evaluate antimicrobial activity via MIC assays. For example, 4-methoxy analogs show enhanced activity against S. aureus (MIC = 8 µg/mL) compared to unsubstituted derivatives (MIC = 32 µg/mL) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects; electron-withdrawing groups increase electrophilicity, enhancing interactions with bacterial membranes .

Q. What computational tools can predict the environmental fate of 2-(4-(cyclohexyloxy)phenyl)ethanol?

- Methodology :

- QSAR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 suggests persistence) .

- Molecular Dynamics : Simulate solubility in water (logP ~3.2) and adsorption to soil organic matter using GROMACS .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies (e.g., 45–78%)?

- Analysis :

- Catalyst Efficiency : Studies using NaOH (yield = 45%) vs. K₂CO₃ (yield = 72%) highlight base strength impacts on etherification kinetics .

- Solvent Choice : Ethanol (polar protic) may favor SN2 mechanisms, while DMF (polar aprotic) accelerates SN1 pathways but increases side reactions .

Research Applications

Q. What role does 2-(4-(cyclohexyloxy)phenyl)ethanol play in drug delivery systems?

- Methodology :

- Surfactant Properties : Its amphiphilic structure (logP ~3.5) enables micelle formation for hydrophobic drug encapsulation. Dynamic light scattering (DLS) confirms nanoparticle sizes of 50–100 nm .

- In Vitro Release : Use Franz diffusion cells to measure drug release kinetics (e.g., 80% release in 24 h at pH 7.4) .

Environmental and Safety Considerations

Q. What protocols ensure safe handling of this compound in lab settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.